molecular formula C20H16FN5O2S B2510027 6-((5-(benzylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852154-37-1

6-((5-(benzylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2510027
CAS No.: 852154-37-1
M. Wt: 409.44
InChI Key: OOOHPYMTFVZIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-((5-(benzylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a significant molecule in organic and medicinal chemistry. This compound's intricate structure features a pyrimidine ring fused with a triazole ring, substituted by a benzylthio group and a fluorophenyl moiety. Its unique structural attributes make it a valuable subject of study for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis begins with the preparation of 4-(4-fluorophenyl)-4H-1,2,4-triazole, achieved through cyclization of 4-fluorobenzohydrazide with triethyl orthoformate and ammonium acetate.

  • Step 2: : This intermediate reacts with benzyl chloride under basic conditions to introduce the benzylthio group, forming 5-(benzylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazole.

  • Step 3: : The final step involves coupling this intermediate with pyrimidine-2,4(1H,3H)-dione using an appropriate alkylating agent to yield the target compound.

Industrial Production Methods

  • Large-scale synthesis mirrors laboratory procedures but employs optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesisers are often utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can be oxidized under mild conditions to introduce sulfoxide or sulfone functionalities at the benzylthio moiety.

  • Reduction: : It undergoes reduction reactions, particularly at the triazole ring, to generate dihydro or tetrahydro derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.

  • Reduction: : Commonly achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

  • Substitution: : Electrophiles such as nitronium ion (NO2+) for nitration, or halogens for halogenation.

Major Products

  • Oxidation: : Benzylsulfoxide and benzylsulfone derivatives.

  • Reduction: : Dihydrotriazole and tetrahydrotriazole derivatives.

  • Substitution: : Various substituted fluorophenyl derivatives with functional groups like nitro, amino, or halogen atoms.

Scientific Research Applications

This compound serves multiple purposes in scientific research:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules, useful in developing new materials or drugs.

  • Biology: : Investigated for its potential as an enzyme inhibitor due to its triazole and pyrimidine components.

  • Medicine: : Studied for anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Enzyme Inhibition: : It binds to the active sites of enzymes, particularly those involved in inflammation and cancer cell proliferation, inhibiting their activity.

  • Molecular Targets: : Targets enzymes like cyclooxygenases (COX) and kinases, which are crucial in inflammatory and cancer pathways.

  • Pathways Involved: : Inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins. Kinase inhibition disrupts cell signaling pathways essential for cancer cell growth.

Comparison with Similar Compounds

This compound is compared to other triazole-containing molecules:

  • Similar Compounds: : Includes other benzylthio-substituted triazoles and pyrimidine derivatives.

  • Uniqueness: : The presence of both a triazole and a pyrimidine ring, coupled with benzylthio and fluorophenyl groups, imparts unique biological properties. Other compounds may lack the same combination of functional groups, leading to different biological activities and applications.

  • Comparison Examples: : Similar compounds like fluconazole, a widely used antifungal agent, share the triazole ring but differ in other structural components, leading to diverse medicinal uses.

That's a high-level view. Anything else about it you're interested in?

Properties

IUPAC Name

6-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c21-14-6-8-16(9-7-14)26-17(10-15-11-18(27)23-19(28)22-15)24-25-20(26)29-12-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,22,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOHPYMTFVZIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.